molecular formula C14H27N3O B6743443 N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide

N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B6743443
M. Wt: 253.38 g/mol
InChI Key: DDCGIEVFVIIPIJ-UHFFFAOYSA-N
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Description

N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a cycloheptylamino group, and a carboxamide group

Properties

IUPAC Name

N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c18-14(12-7-8-15-11-12)17-10-9-16-13-5-3-1-2-4-6-13/h12-13,15-16H,1-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCGIEVFVIIPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCNC(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino acids.

    Introduction of the Cycloheptylamino Group: This step involves the reaction of the pyrrolidine derivative with cycloheptylamine under suitable conditions, such as reflux in an organic solvent.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Cycloheptylamine Derivatives: Compounds containing the cycloheptylamine group, such as N-cycloheptylacetamide.

Uniqueness

N-[2-(cycloheptylamino)ethyl]pyrrolidine-3-carboxamide is unique due to the combination of the pyrrolidine ring, cycloheptylamino group, and carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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